N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- R1: A 2-(1H-indol-3-yl)ethyl group, which introduces an indole moiety known for its prevalence in bioactive molecules (e.g., serotonin receptor ligands) .
- R2: A 3-(mesitylsulfonyl)oxazolidin-2-yl methyl group, where the mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) substituent contributes steric bulk and electron-withdrawing properties.
The mesitylsulfonyl group may enhance metabolic stability compared to smaller sulfonyl analogs .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c1-16-12-17(2)23(18(3)13-16)35(32,33)29-10-11-34-22(29)15-28-25(31)24(30)26-9-8-19-14-27-21-7-5-4-6-20(19)21/h4-7,12-14,22,27H,8-11,15H2,1-3H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYFBIMEISFVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS Number: 868982-90-5) is a complex organic compound notable for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological implications based on available research findings.
Structural Characteristics
The compound features a unique combination of an indole moiety, an oxazolidine ring, and a mesitylsulfonyl group. Its molecular formula is C25H30N4O5S, with a molecular weight of 498.6 g/mol. The presence of these functional groups is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O5S |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 868982-90-5 |
Synthesis
While specific synthetic routes for this compound are not extensively documented, similar compounds often undergo multi-step synthesis involving the formation of the oxazolidine ring and subsequent functionalization with the indole and sulfonyl groups. Research indicates that such compounds can be synthesized via amide coupling reactions using appropriate precursors.
Anticancer Properties
Research has indicated that compounds with indole and oxazolidine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under review is hypothesized to exert similar effects due to its structural components.
The proposed mechanism involves:
- Inhibition of Kinases : The oxazolidine component may interact with kinase enzymes, crucial in cancer cell signaling pathways.
- Induction of Apoptosis : The indole moiety is known for its role in promoting programmed cell death in malignant cells.
Case Studies
- In vitro Studies : Preliminary studies on related compounds have demonstrated cytotoxic effects against breast and lung cancer cell lines, suggesting that this compound could have similar efficacy.
- Animal Models : In vivo studies are required to evaluate the pharmacokinetics and therapeutic potential in animal models, which can provide insights into dosage and side effects.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Toxicological assessments of similar compounds suggest that while they exhibit promising biological activity, they may also present challenges such as:
- Cytotoxicity in Non-target Cells : High concentrations may lead to toxicity in healthy cells.
- Metabolic Stability : The stability of the compound in biological systems influences its therapeutic window.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Molecular weight inferred from structurally similar compounds .
Functional Group Impact on Properties
- Indole Moieties : The 1H-indol-3-yl group in the target compound and analogs (e.g., ) may facilitate interactions with biological targets via π-π stacking or hydrogen bonding. Indole derivatives are common in neurotransmitters and kinase inhibitors.
- However, this bulk may also decrease aqueous solubility.
- Regulatory and Metabolic Profiles: S336 and related oxalamides exhibit rapid metabolism in hepatocytes without amide hydrolysis, suggesting metabolic resistance in the target compound . No significant CYP inhibition (<50% at 10 µM) was observed for S336, though mesitylsulfonyl’s impact remains unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
